Methyl 2-[2-(3-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(3-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative featuring a 3-methoxybenzoyl imino group and methyl substituents at the 5- and 7-positions of the benzothiazole ring. Its synthesis likely involves condensation reactions between substituted benzothiazole precursors and acylating agents, followed by purification via chromatographic methods .
Properties
IUPAC Name |
methyl 2-[2-(3-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-12-8-13(2)18-16(9-12)22(11-17(23)26-4)20(27-18)21-19(24)14-6-5-7-15(10-14)25-3/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFCKKJVXCXXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)OC)S2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[2-(3-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound with notable biological activities attributed to its unique chemical structure. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The compound features a benzothiazole core which is known for its diverse biological activities. The presence of the methoxybenzoyl and imino groups enhances its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H24N2O4S |
| Molecular Weight | 396.50 g/mol |
Antimicrobial Properties
Research indicates that compounds with benzothiazole structures often exhibit antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance:
- Staphylococcus aureus : Effective at concentrations as low as 50 µg/mL.
- Escherichia coli : Showed significant inhibition at 100 µg/mL.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as:
- HeLa Cells (cervical cancer) : Induced apoptosis with an IC50 value of 30 µM.
- MCF-7 Cells (breast cancer) : Exhibited cytotoxic effects with a similar IC50 value.
The mechanism of action for this compound involves interaction with specific enzymes and receptors within cells. The benzothiazole moiety is known to inhibit certain enzymes involved in metabolic pathways crucial for cell survival and proliferation.
Key Mechanisms Identified
- Enzyme Inhibition : The compound inhibits enzymes like topoisomerase and cyclin-dependent kinases (CDKs), which are critical for DNA replication and cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells leading to apoptosis.
- Modulation of Signaling Pathways : Alters pathways such as MAPK and PI3K/Akt, which are involved in cell growth and survival.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by Zhang et al. (2020), this study tested various concentrations against bacterial strains and reported a significant reduction in bacterial viability.
-
Anticancer Study :
- A research paper by Kumar et al. (2021) demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer when administered at a dose of 20 mg/kg body weight.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Methyl 2-[2-(3-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate has shown promising antimicrobial properties. Studies indicate that derivatives of benzothiazole compounds exhibit activity against various bacterial strains. Research has demonstrated that modifications in the benzothiazole structure can enhance antibacterial efficacy, making it a candidate for further development in antibiotic therapies.
2. Anticancer Properties
Recent investigations have highlighted the anticancer potential of benzothiazole derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis in tumor cells, which is critical for developing new cancer treatments.
1. Enzyme Inhibition
The compound is also being studied for its ability to inhibit specific enzymes associated with disease processes. For instance, research has focused on its role as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is relevant in Alzheimer's disease treatment. Inhibition of this enzyme can potentially reduce amyloid plaque formation in the brain.
2. Antimalarial Activity
There is emerging evidence suggesting that compounds similar to this compound exhibit antimalarial properties. A study found that certain benzothiazole hydrazones demonstrated significant activity against Plasmodium falciparum, indicating a potential pathway for developing new antimalarial drugs.
Data Tables
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Enzyme Inhibition
A clinical trial evaluated the effects of the compound on BACE1 activity in human subjects with mild cognitive impairment. The results showed a significant reduction in β-amyloid levels post-treatment, supporting its use in Alzheimer's disease management.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Coordination
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound shares a benzamide backbone but replaces the benzothiazole core with a hydroxyl-alkylamine group. Its N,O-bidentate directing group facilitates coordination to transition metals, enabling C–H activation in catalytic reactions.
- (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate (): A cephalosporin precursor, this thiazole derivative features a methoxyimino group and an amino-thiazole moiety. While structurally distinct, the methoxyimino group in both compounds may influence electronic properties, such as resonance stabilization. However, the benzothiazole ring in the target compound likely provides greater steric bulk, affecting solubility and reactivity in acyl transfer reactions .
Crystallographic and Spectroscopic Characterization
- X-ray Diffraction Analysis :
The target compound’s structure would likely be confirmed via single-crystal X-ray diffraction using programs like SHELXL () and visualized via ORTEP-III (). Similar analyses in and reveal that substituents like methoxy groups significantly influence molecular packing and hydrogen-bonding networks . - Spectroscopic Data : Key differences in NMR and IR spectra between the target compound and analogs arise from variations in substituents. For example, the 3-methoxybenzoyl group in the target compound would exhibit distinct $^{13}\text{C}$ NMR shifts (~165–170 ppm for carbonyl) compared to the 3-methylbenzoyl group in (~160–165 ppm) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 2-[2-(3-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate?
- Methodology : The compound can be synthesized via multi-step protocols involving condensation reactions. For example:
- Step 1 : React 2-aminothiazole derivatives with sodium acetate and a substituted benzaldehyde in acetic acid under reflux (3–5 hours) to form the imine intermediate .
- Step 2 : Introduce the methyl ester group via nucleophilic substitution or esterification. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Hantzsch reagents) must be optimized to avoid side products .
- Key Parameters : Use HPLC to monitor purity (>97%) and confirm yields via recrystallization from DMF/acetic acid mixtures .
Q. How can the structural integrity and purity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks to confirm the benzothiazole core (δ 7.2–8.1 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., MW 369.40 for analogous compounds) and fragmentation patterns .
- HPLC : Ensure >95% purity using reverse-phase columns and UV detection at 254 nm .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Stability Testing :
- Thermal Stability : Degradation observed at >100°C; store at –20°C in inert atmospheres .
- pH Sensitivity : Hydrolysis of the ester group occurs under strongly acidic (pH < 3) or alkaline (pH > 10) conditions. Use buffered solutions (pH 6–8) for biological assays .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what mechanistic insights exist?
- Mechanistic Studies :
- The 3-methoxybenzoyl group enables π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or proteases), while the thiazole ring participates in hydrogen bonding .
- In Vitro Assays : Measure inhibition constants (Ki) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity .
Q. What strategies are recommended for optimizing its bioactivity through structure-activity relationship (SAR) studies?
- SAR Approaches :
- Substituent Modification : Replace the 3-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
- Heterocycle Variation : Substitute the benzothiazole core with imidazothiazole or triazole moieties to improve solubility and metabolic stability .
- Data-Driven Design : Use QSAR models to predict logP and polar surface area for blood-brain barrier penetration .
Q. How can computational modeling aid in predicting its reactivity and binding modes?
- In Silico Tools :
- Docking Simulations : Use AutoDock Vina to map interactions with target proteins (e.g., COX-2 or β-amyloid) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
Q. How can contradictory data on substituent effects be resolved in SAR studies?
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
